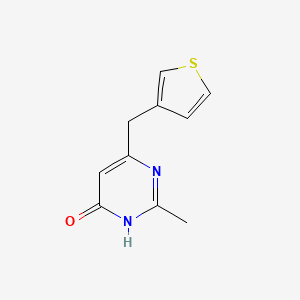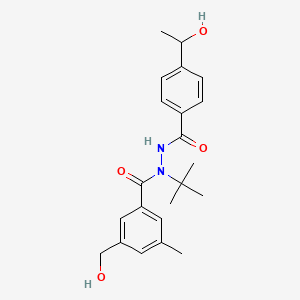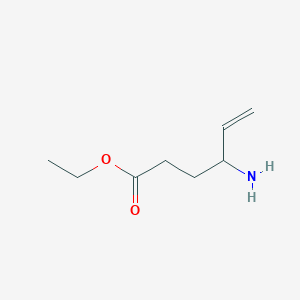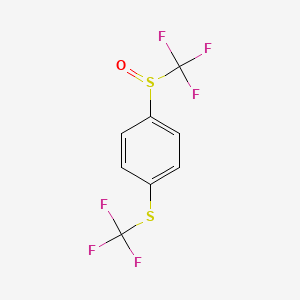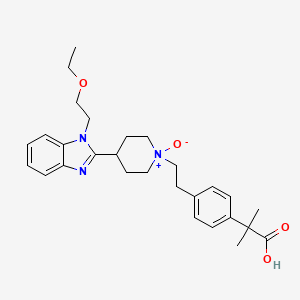
Bilastine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BilastineN-Oxide is a derivative of bilastine, a second-generation antihistamine used to treat allergic rhinitis and chronic urticaria. BilastineN-Oxide is an impurity that can form during the synthesis and storage of bilastine. It is characterized by the presence of an N-oxide functional group, which can influence its chemical properties and biological activity .
Métodos De Preparación
BilastineN-Oxide can be synthesized by oxidizing bilastine in the presence of an oxidizing agent. The reaction typically occurs in an alcohol solvent, such as methanol or ethanol, and can be carried out under mild conditions to achieve high yields . Industrial production methods for bilastine involve the use of novel intermediates and optimized reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
BilastineN-Oxide undergoes various chemical reactions, including:
Oxidation: The formation of bilastineN-Oxide itself is an oxidation reaction where bilastine is converted to its N-oxide form.
Reduction: BilastineN-Oxide can be reduced back to bilastine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of bilastineN-Oxide is similar to that of bilastine. It acts as a selective histamine H1 receptor antagonist, preventing the activation of these receptors by histamine. This reduces the symptoms of allergic reactions, such as nasal congestion and urticaria . The N-oxide group may influence the binding affinity and selectivity of the compound for the H1 receptor, potentially altering its pharmacological profile .
Comparación Con Compuestos Similares
BilastineN-Oxide can be compared with other similar compounds, such as:
Cetirizine: Another second-generation antihistamine with similar efficacy but different chemical structure.
Fexofenadine: Known for its non-sedating properties, similar to bilastine.
Desloratadine: Another selective H1 receptor antagonist with a different metabolic profile.
BilastineN-Oxide is unique due to the presence of the N-oxide functional group, which can influence its chemical and biological properties. This makes it an important compound for research and quality control in the pharmaceutical industry .
Propiedades
Fórmula molecular |
C28H37N3O4 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) |
Clave InChI |
LPYQKYKKNGORIP-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


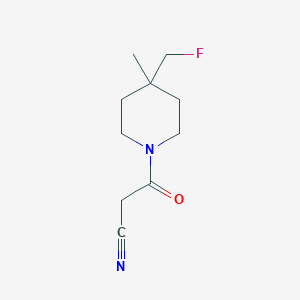
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)

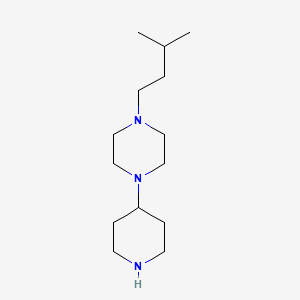
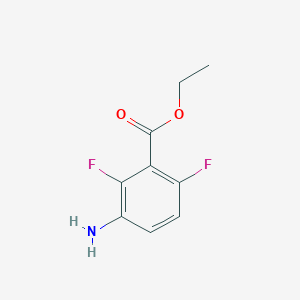
![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15291653.png)
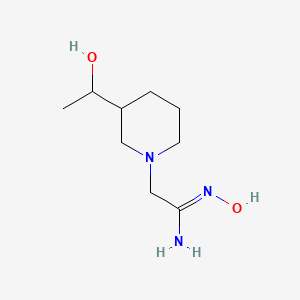
![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
